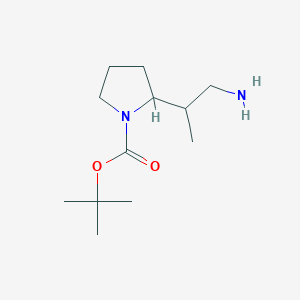

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate

説明

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group and a primary amine substituent. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where the Boc group facilitates selective deprotection for further functionalization. The amine moiety enables participation in nucleophilic reactions, such as amide bond formation or reductive amination.

特性

分子式 |

C12H24N2O2 |

|---|---|

分子量 |

228.33 g/mol |

IUPAC名 |

tert-butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

InChIキー |

GPKSNBIZVOKOLZ-UHFFFAOYSA-N |

正規SMILES |

CC(CN)C1CCCN1C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Reductive Amination to Introduce the Aminopropan-2-yl Group

- Starting materials: A suitable pyrrolidine derivative bearing a ketone or aldehyde functionality at the 2-position (e.g., 2-oxopyrrolidine derivative).

- Procedure: The ketone or aldehyde is reacted with an amine source (e.g., ammonia or a primary amine) in methanol or another suitable solvent at room temperature to form an imine intermediate.

- Reduction: Sodium borohydride (NaBH4) or a similar hydride reagent is added to reduce the imine to the corresponding amine, introducing the 1-aminopropan-2-yl substituent on the pyrrolidine ring.

- Workup: The reaction mixture is quenched with water and base (e.g., NaOH), extracted with an organic solvent such as dichloromethane (DCM), dried, and concentrated to yield the crude amine intermediate.

Amine Protection with tert-Butyl Carbamate (Boc) Group

- Reagents: Boc anhydride (di-tert-butyl dicarbonate) is used to protect the free amine.

- Conditions: The crude amine is dissolved in dichloromethane with aqueous NaOH (1 M) to maintain basic conditions, typically at 0 °C initially, then stirred at room temperature overnight.

- Outcome: The Boc group selectively protects the amine, yielding tert-butyl carbamate derivatives.

- Purification: The reaction mixture is washed with water, dried over MgSO4, filtered, and concentrated. The product is often used without further purification or purified by flash chromatography.

Alternative Synthetic Routes and Catalytic Methods

- Catalytic cyclization and functionalization: Some methods employ cobalt-porphyrin catalysts or other transition metal catalysts to facilitate cyclization or amination steps under mild conditions, improving yields and selectivity.

- Oxidation steps: When starting from alcohol precursors, oxidation to aldehydes or ketones may be performed using reagents such as sulfur trioxide-pyridine complex with DMSO (Parikh-Doering oxidation) before reductive amination.

- Use of protecting groups: The Boc protection is critical to stabilize the amine during subsequent synthetic manipulations and purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Reductive Amination | Ketone/aldehyde + amine, MeOH, NaBH4, RT to overnight | Forms 1-aminopropan-2-yl substituent | Crude amine intermediate, high yield |

| 2 | Amine Protection | Boc anhydride, DCM/NaOH (aq), 0 °C to RT, overnight | Protects amine as tert-butyl carbamate | Pure Boc-protected amine, good yield |

| 3 | Oxidation (optional) | SO3-pyridine, DMSO, Et3N, DCM, 0 °C to RT | Converts alcohol to aldehyde for amination | High purity aldehyde intermediate |

| 4 | Catalytic Cyclization | Co-porphyrin catalyst, Cs2CO3, benzene, 60 °C, 24 h | Enhances selectivity and yield | Isolated pure product |

Research Findings and Analytical Data

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the structure and purity of the Boc-protected amine. Characteristic signals include tert-butyl singlet (~1.4 ppm), pyrrolidine ring protons, and aminopropan-2-yl methine and methyl groups.

- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry confirms molecular weight and molecular ion peaks consistent with C12H24N2O2.

- Chiral Analysis: Chiral gas chromatography (GC) can be employed to assess enantiomeric purity if chiral centers are present.

- Purification: Flash column chromatography using hexanes/ethyl acetate gradients is standard for isolating pure compounds.

化学反応の分析

Types of Reactions

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of tert-butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the substituents on the pyrrolidine ring can enhance selectivity and potency against tumor cells.

Neuroprotective Effects:

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating neurological disorders.

Organic Synthesis

Building Block for Complex Molecules:

Due to its functional groups, this compound serves as an important building block in organic synthesis, particularly in the preparation of more complex heterocycles and biologically active compounds. It can be used in:

- Synthesis of peptide mimetics.

- Development of novel pharmaceuticals targeting specific biological pathways.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their activity against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents, suggesting it could be developed into a new treatment option.

Case Study 2: Neuroprotection

A research article in Neuroscience Letters explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative conditions.

作用機序

The mechanism of action of tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate (Boronic Ester Derivative)

- Key Features: Replaces the amine with a boronic ester group. Synthesized via visible-light-mediated decarboxylative radical addition (68% yield, 53:47 stereoisomer ratio) . Molecular weight: 340.27 g/mol. Applications: Potential use in Suzuki-Miyaura cross-couplings due to the boronic ester’s reactivity.

Compound B : (cis)-tert-butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate (Hydrazinecarbonyl Derivative)

- Key Features :

Compound C : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Pyridine-Bromine Derivative)

Key Research Findings

Reactivity Differences :

- The boronic ester (Compound A) exhibits higher reactivity in metal-catalyzed cross-couplings compared to the amine in the target compound, which is better suited for nucleophilic substitutions .

- Compound B ’s tosyl group enhances stability during multi-step syntheses but introduces steric hindrance, contributing to its lower yield .

Stereochemical Considerations :

- The stereoisomer ratio in Compound A (53:47) suggests challenges in stereocontrol during radical-mediated synthesis, a factor absent in the target compound’s synthesis (if amine introduction is straightforward) .

Protection Strategies :

- Compound C ’s dimethoxymethyl and tert-butyldimethylsilyl groups (in related derivatives) highlight divergent protection strategies compared to the Boc group in the target compound, affecting deprotection conditions .

生物活性

tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 226.29 g/mol

- CAS Number : 2229150-36-9

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to act as a modulator of enzyme activity and protein-ligand interactions.

Enzyme Interactions

Research indicates that this compound may influence several key enzymes involved in metabolic pathways. For instance, it has been studied for its effects on:

- Protein Kinase B (PKB) : Involved in cell signaling pathways that regulate metabolism, cell growth, and survival.

- Phosphoinositide 3-Kinase (PI3K) : Plays a critical role in cellular functions such as growth and proliferation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

- Cancer Research : A study investigated the compound's effect on breast cancer cell lines. Results demonstrated that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

- Metabolic Disorders : Another research focused on the compound's role in glucose metabolism. It was found to enhance glucose uptake in muscle cells, suggesting potential applications for managing diabetes.

- Neuroprotective Effects : Preliminary studies indicated that the compound may offer neuroprotective benefits by modulating oxidative stress levels, thus protecting neuronal cells from damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。